molecular formula C23H22Cl2N4 B12217869 5-tert-butyl-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12217869
M. Wt: 425.3 g/mol
InChI Key: GURDWWKOKOQUBG-UHFFFAOYSA-N
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Description

5-tert-butyl-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes tert-butyl, chlorophenyl, and methyl groups attached to a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

The synthesis of 5-tert-butyl-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of tert-butyl and chlorophenyl groups: These groups can be introduced through substitution reactions using suitable reagents.

    Final assembly: The final compound is obtained by coupling the intermediate products under controlled conditions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-tert-butyl-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups using appropriate reagents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and conditions used.

Scientific Research Applications

5-tert-butyl-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

5-tert-butyl-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidines: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.

    Chlorophenyl derivatives: Compounds with chlorophenyl groups may exhibit similar chemical reactivity but differ in their biological activities.

    tert-Butyl derivatives: The presence of the tert-butyl group can influence the compound’s stability and reactivity compared to other derivatives.

Properties

Molecular Formula

C23H22Cl2N4

Molecular Weight

425.3 g/mol

IUPAC Name

5-tert-butyl-N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H22Cl2N4/c1-14-21(15-8-10-16(24)11-9-15)22-27-19(23(2,3)4)13-20(29(22)28-14)26-18-7-5-6-17(25)12-18/h5-13,26H,1-4H3

InChI Key

GURDWWKOKOQUBG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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